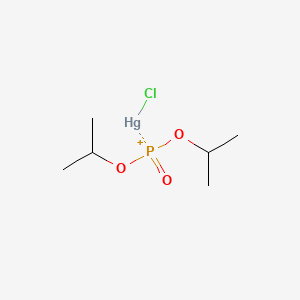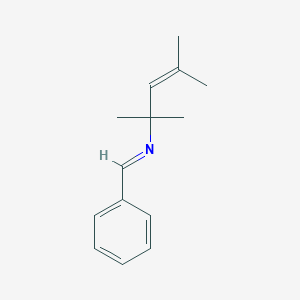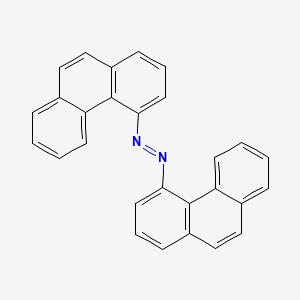![molecular formula C12H18N2S2 B14489942 [2,3-Bis(tert-butylsulfanyl)cycloprop-2-en-1-ylidene]cyanamide CAS No. 65433-81-0](/img/structure/B14489942.png)
[2,3-Bis(tert-butylsulfanyl)cycloprop-2-en-1-ylidene]cyanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2,3-Bis(tert-butylsulfanyl)cycloprop-2-en-1-ylidene]cyanamide is a chemical compound known for its unique structure and properties It features a cyclopropene ring substituted with tert-butylsulfanyl groups and a cyanamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
[2,3-Bis(tert-butylsulfanyl)cycloprop-2-en-1-ylidene]cyanamide can undergo various chemical reactions, including:
Oxidation: The tert-butylsulfanyl groups can be oxidized to sulfoxides or sulfones.
Reduction: The cyanamide moiety can be reduced to primary amines.
Substitution: The tert-butylsulfanyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tert-butylsulfanyl groups would yield sulfoxides or sulfones, while reduction of the cyanamide moiety would yield primary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in novel ways, making it a candidate for drug discovery and development.
Industry: It may be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of [2,3-Bis(tert-butylsulfanyl)cycloprop-2-en-1-ylidene]cyanamide is not well-documented. its reactivity suggests that it may interact with molecular targets through its functional groups. The tert-butylsulfanyl groups and cyanamide moiety may participate in various chemical interactions, influencing the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[2,3-Bis(tert-butylsulfanyl)cycloprop-2-en-1-ylidene]cyanamide: Unique due to its specific substitution pattern.
Cyclopropene derivatives: Similar in structure but may lack the tert-butylsulfanyl groups.
Cyanamide derivatives: Similar in containing the cyanamide moiety but may have different substituents on the cyclopropene ring.
Uniqueness
The uniqueness of this compound lies in its combination of tert-butylsulfanyl groups and a cyanamide moiety on a cyclopropene ring
Eigenschaften
CAS-Nummer |
65433-81-0 |
|---|---|
Molekularformel |
C12H18N2S2 |
Molekulargewicht |
254.4 g/mol |
IUPAC-Name |
[2,3-bis(tert-butylsulfanyl)cycloprop-2-en-1-ylidene]cyanamide |
InChI |
InChI=1S/C12H18N2S2/c1-11(2,3)15-9-8(14-7-13)10(9)16-12(4,5)6/h1-6H3 |
InChI-Schlüssel |
XLUVNLWJDWQAGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)SC1=C(C1=NC#N)SC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


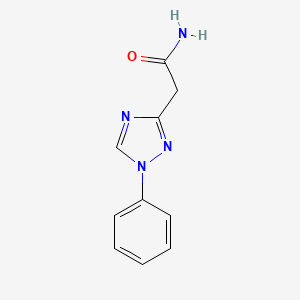

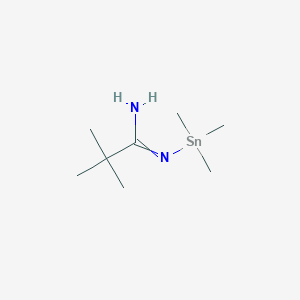
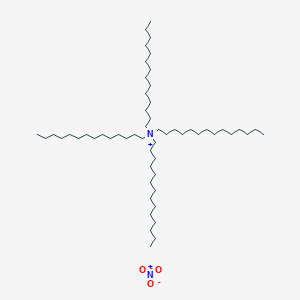

![N,N'-[Sulfonyldi(4,1-phenylene)]bis(N-nitrosoacetamide)](/img/structure/B14489899.png)
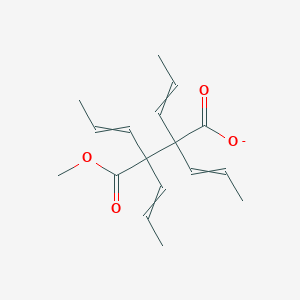
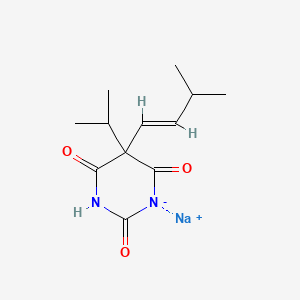
![2,2'-[Hexane-1,6-diylbis(oxy)]di(ethan-1-ol)](/img/structure/B14489916.png)
